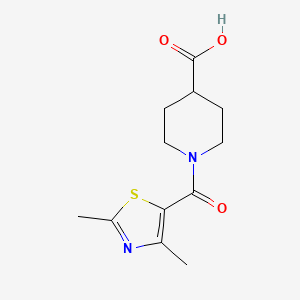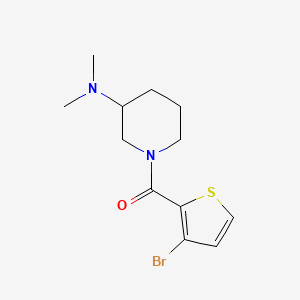
(3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone is a complex organic compound that features a brominated thiophene ring and a piperidine moiety with a dimethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the bromination of thiophene followed by the introduction of the piperidine moiety. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
(3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophenes: Compounds with a thiophene ring structure.
Piperidines: Compounds containing a piperidine ring.
Brominated Aromatics: Compounds with bromine atoms attached to aromatic rings.
Uniqueness
(3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone is unique due to its combination of a brominated thiophene ring and a piperidine moiety with a dimethylamino substituent. This unique structure imparts specific chemical and physical properties that make it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H17BrN2OS |
|---|---|
Molecular Weight |
317.25 g/mol |
IUPAC Name |
(3-bromothiophen-2-yl)-[3-(dimethylamino)piperidin-1-yl]methanone |
InChI |
InChI=1S/C12H17BrN2OS/c1-14(2)9-4-3-6-15(8-9)12(16)11-10(13)5-7-17-11/h5,7,9H,3-4,6,8H2,1-2H3 |
InChI Key |
CYIHUQMUOQMJMP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCN(C1)C(=O)C2=C(C=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B14915053.png)
![3-Azabicyclo[4.1.0]heptan-5-ylmethanol](/img/structure/B14915062.png)
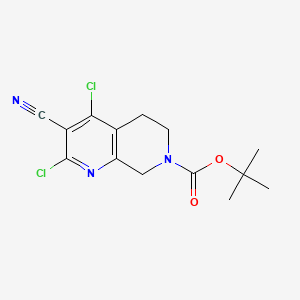
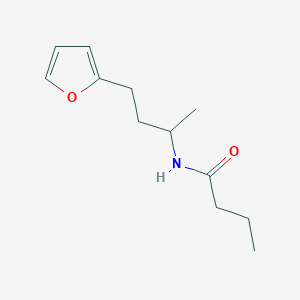
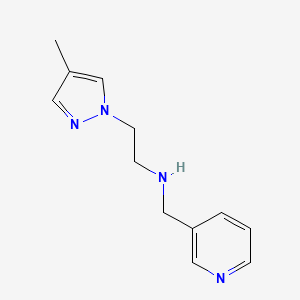
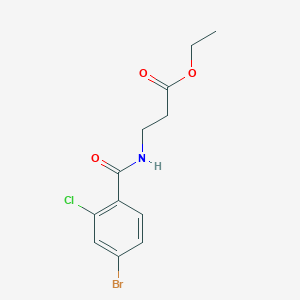
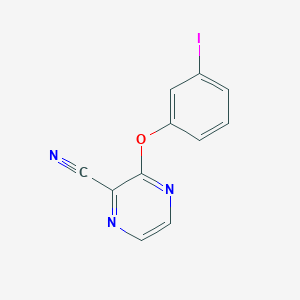

![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide](/img/structure/B14915098.png)

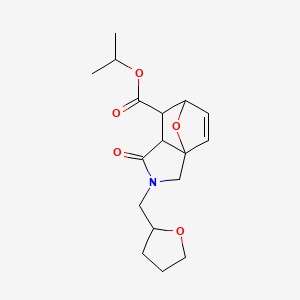
![2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B14915117.png)

